Pyclock

Catalog No.
S1534452
CAS No.
893413-42-8
M.F
C18H27ClF6N6OP2
M. Wt
554.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyclock

CAS Number

893413-42-8

Product Name

Pyclock

IUPAC Name

(6-chlorobenzotriazol-1-yl)oxy-tripyrrolidin-1-ylphosphanium;hexafluorophosphate

Molecular Formula

C18H27ClF6N6OP2

Molecular Weight

554.8 g/mol

InChI

InChI=1S/C18H27ClN6OP.F6P/c19-16-7-8-17-18(15-16)25(21-20-17)26-27(22-9-1-2-10-22,23-11-3-4-12-23)24-13-5-6-14-24;1-7(2,3,4,5)6/h7-8,15H,1-6,9-14H2;/q+1;-1

InChI Key

QJZCQEPNBRAYQL-UHFFFAOYSA-N

SMILES

C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)ON4C5=C(C=CC(=C5)Cl)N=N4.F[P-](F)(F)(F)(F)F

Canonical SMILES

C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)ON4C5=C(C=CC(=C5)Cl)N=N4.F[P-](F)(F)(F)(F)F

The exact mass of the compound Pyclock is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

PyClock (6-Chloro-benzotriazole-1-yloxy-tris-pyrrolidinophosphonium hexafluorophosphate) is a highly efficient phosphonium-based coupling reagent engineered for demanding peptide synthesis and bioconjugation workflows. As the 6-chloro analog of PyBOP, PyClock generates a highly reactive 6-chloro-1-benzotriazolyl (Cl-OBt) active ester upon reaction with protected amino acids. Because Cl-HOBt is significantly more acidic than standard HOBt, PyClock delivers accelerated carboxyl activation and superior coupling kinetics. For procurement professionals and synthetic chemists, PyClock represents a critical upgrade over traditional carbodiimides and uronium salts, specifically designed to navigate sterically hindered couplings, complex cyclizations, and automated solid-phase peptide synthesis (SPPS) without the chain-terminating side reactions characteristic of generic alternatives .

Generic substitution of PyClock with common uronium/aminium salts (such as HBTU or HATU) or standard phosphonium salts (like PyBOP) introduces severe operational risks in complex syntheses. In slow coupling reactions—such as fragment condensations or macrocyclizations—uronium salts react directly with the unshielded N-terminal amine of the peptide chain, forming a stable guanidino byproduct that irreversibly terminates the synthesis. Because PyClock is a phosphonium salt, it is structurally incapable of this end-capping side reaction, allowing it to be used in excess over prolonged reaction times. Furthermore, while PyBOP is a safe baseline phosphonium reagent, it lacks the electron-withdrawing chlorine substituent of PyClock. This makes PyBOP insufficiently reactive for coupling sterically demanding secondary amines, such as N-methylated amino acids, leading to sequence deletions and unacceptable yield losses in therapeutic peptide manufacturing [1].

Elimination of N-Terminal End-Capping in Slow Coupling Reactions

During demanding peptide syntheses such as head-to-tail cyclizations or fragment condensations, the coupling reagent must remain in solution with the free amine for extended periods. Uronium/imminium-based reagents like HBTU and HATU are notorious for reacting with the free N-terminus to form an irreversible guanidino derivative, effectively capping the peptide and halting synthesis. PyClock, functioning as a phosphonium salt, completely bypasses this pathway. Comparative synthesis data confirms that while excess HBTU/HATU leads to significant chain termination, excess PyClock yields 0% guanidinylation, preserving the active chain for successful cyclization or elongation .

Evidence DimensionRate of N-terminal guanidinylation (chain termination)
Target Compound Data0% end-capping (structurally incapable)
Comparator Or BaselineHBTU / HATU (significant end-capping when used in excess)
Quantified DifferenceComplete elimination of guanidinylation side reactions
ConditionsSlow coupling reactions (cyclizations/fragment condensations) requiring excess reagent

Eliminating end-capping is mandatory for high-yield macrocyclization and fragment condensation, preventing the loss of high-value peptide intermediates.

Enhanced Coupling Yields for Sterically Hindered Amino Acids

The synthesis of modern therapeutic peptides frequently involves sterically hindered building blocks, such as N-methylvaline or alpha-aminoisobutyric acid (Aib), which resist standard coupling. The higher acidity of the 6-chloro-1-hydroxybenzotriazole leaving group in PyClock makes it substantially more reactive than PyBOP. In comparative trials synthesizing pentapeptides containing consecutive N-methylated residues (e.g., H-Tyr-MeVal-MeVal-Phe-Leu-NH2), PyBOP failed to yield the target pentapeptide entirely, producing only deletion sequences. In contrast, PyClock successfully drove the coupling to completion, demonstrating its superior capacity to activate and couple secondary amines [1].

Evidence DimensionCoupling success for consecutive N-methylated amino acids
Target Compound DataSuccessful formation of the target pentapeptide
Comparator Or BaselinePyBOP (0% yield of target pentapeptide; only deletion sequences observed)
Quantified DifferenceAbsolute rescue of synthesis for sterically hindered N-methylvaline couplings
ConditionsSolid-phase synthesis of H-Tyr-MeVal-MeVal-Phe-Leu-NH2

Procurement of PyClock is essential for manufacturing complex, modified peptide APIs where standard PyBOP results in complete sequence failure.

Reagent Stability in Automated Synthesis Workflows

In automated solid-phase peptide synthesis (SPPS), coupling reagents are typically dissolved in N,N-dimethylformamide (DMF) and stored in synthesizer reservoirs for days. While HOAt-derived phosphonium salts like PyAOP are highly reactive, they suffer from rapid degradation in solution, limiting their utility in extended automated runs. HPLC analysis of 0.05 M solutions in DMF demonstrated that PyClock maintains significantly higher stability over time compared to PyAOP. This stability profile ensures that the reagent retains its active concentration throughout multi-day automated syntheses, preventing batch-to-batch reproducibility issues caused by reagent decomposition [1].

Evidence DimensionSolution stability in N,N-dimethylformamide (DMF)
Target Compound DataHigh stability, suitable for multi-day automated synthesis
Comparator Or BaselinePyAOP (rapid degradation in solution)
Quantified DifferenceMarkedly extended shelf-life in working DMF solutions
Conditions0.05 M coupling reagent solution in DMF analyzed via HPLC

High solution stability reduces reagent waste and ensures consistent coupling efficiency across long, automated peptide manufacturing campaigns.

Superior Bioconjugation Efficiency for Biosensor Manufacturing

Beyond traditional peptide synthesis, PyClock serves as a highly efficient activator for conjugating proteins to solid-state sensor surfaces. In the fabrication of an optical fiber biosensor, the attachment of horseradish peroxidase (HRP) to the transducer surface was evaluated using different activation protocols. Activation of the carboxyl groups using PyClock resulted in a 2.6-fold increase in the attachment level of the bioreceptor compared to the industry-standard EDAC/NHSS (carbodiimide/succinimide) protocol. This enhanced protein loading directly translated to a proportional increase in the luminescence signal detected by the photomultiplier tube, significantly improving sensor sensitivity [1].

Evidence DimensionProtein (HRP) attachment level to optical fiber transducer
Target Compound Data2.6-fold baseline attachment
Comparator Or BaselineEDAC/NHSS activation protocol (1.0-fold baseline)
Quantified Difference160% increase in bioreceptor loading
ConditionsCovalent attachment of HRP to an optical fiber biosensor surface

For in vitro diagnostic (IVD) manufacturers, substituting EDAC/NHSS with PyClock drastically increases protein payload on sensors, maximizing assay sensitivity.

Peptide Macrocyclization and Fragment Condensation

PyClock is the reagent of choice for slow, demanding coupling steps where the coupling agent must be present in excess without capping the N-terminus. It is highly recommended for head-to-tail cyclizations and the assembly of large peptide fragments where uronium salts (HBTU/HATU) would cause irreversible guanidinylation .

Synthesis of Highly Modified Therapeutic Peptides

Because of its enhanced reactivity derived from the 6-Cl-HOBt leaving group, PyClock is ideally suited for synthesizing peptides containing sterically hindered, unnatural, or N-methylated amino acids (e.g., Aib, N-methylvaline). It successfully prevents the sequence deletions commonly observed when using standard PyBOP in these challenging environments [1].

Multi-Day Automated Solid-Phase Peptide Synthesis (SPPS)

PyClock provides the optimal balance of high reactivity and excellent solution stability. It is highly recommended for automated SPPS workflows where coupling reagents must remain stable in DMF reservoirs over several days, outperforming more reactive but unstable alternatives like PyAOP [2].

High-Density Bioconjugation for Diagnostic Biosensors

PyClock is highly effective for activating carboxyl groups on solid substrates for protein conjugation. It is recommended for manufacturing optical or electrochemical biosensors, where it can achieve over double the enzyme/bioreceptor loading compared to traditional EDAC/NHSS protocols, directly enhancing device sensitivity [3].

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 42 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 40 of 42 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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